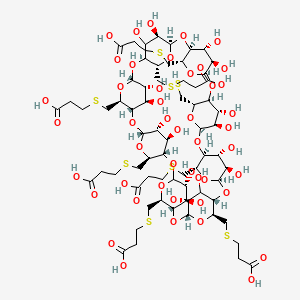
Monothio Sugammadex Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monothio Sugammadex Sodium is a modified gamma-cyclodextrin compound. It is a derivative of Sugammadex, which is known for its ability to reverse neuromuscular blockade induced by aminosteroid nondepolarizing neuromuscular blocking agents such as rocuronium and vecuronium . This compound has a molecular formula of C69H108O46S8 •xNa and a molecular weight of 1930.09 .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Monothio Sugammadex Sodium involves the reaction of gamma-cyclodextrin with tri-n-butylphosphine and halogens (F, Cl, Br, or I) in an organic solvent to obtain an intermediate compound. This intermediate is then reacted with methyl 3-mercaptopropionate in the presence of alkali metal hydride in an organic solvent . Another method involves reacting 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Monothio Sugammadex Sodium undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Monothio Sugammadex Sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference material for analytical standards.
Biology: Studied for its potential to interact with biological molecules and its effects on cellular processes.
Industry: Used in the development of new pharmaceuticals and as a component in various chemical processes.
作用机制
Monothio Sugammadex Sodium exerts its effects by forming tight water-soluble complexes with steroidal neuromuscular blocking drugs at a 1:1 ratio. This encapsulation creates a concentration gradient that favors the movement of the neuromuscular blocking agent from the neuromuscular junction into the plasma, thereby reversing the blockade . The compound does not affect the release or breakdown of acetylcholine .
相似化合物的比较
Similar Compounds
Sugammadex: The parent compound, known for its ability to reverse neuromuscular blockade.
Cyclodextrins: A family of cyclic oligosaccharides with similar structural properties.
Gamma-Cyclodextrin: A specific type of cyclodextrin used as a starting material for the synthesis of Monothio Sugammadex Sodium.
Uniqueness
This compound is unique due to the presence of sulfur atoms, which enhance its binding affinity and specificity for certain neuromuscular blocking agents. This modification allows for more efficient reversal of neuromuscular blockade compared to its parent compound, Sugammadex .
属性
分子式 |
C69H108O46S8 |
|---|---|
分子量 |
1930.1 g/mol |
IUPAC 名称 |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,46R,47R,48R,49R,50R,51R,52R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O46S8/c70-31(71)1-8-117-16-24-55-40(86)48(94)64(102-24)111-57-26(18-119-10-3-33(74)75)104-66(50(96)42(57)88)113-59-28(20-121-12-5-35(78)79)106-68(52(98)44(59)90)115-61-30(22-123-14-7-37(82)83)107-69(53(99)45(61)91)114-60-29(21-122-13-6-36(80)81)105-67(51(97)43(60)89)112-58-27(19-120-11-4-34(76)77)103-65(49(95)41(58)87)110-56-25(17-118-9-2-32(72)73)101-63(47(93)39(56)85)108-54-23(15-116)100-62(109-55)46(92)38(54)84/h23-30,38-69,84-99,116H,1-22H2,(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1 |
InChI 键 |
WNIHGHUTZOVWBB-KJVCLXJNSA-N |
手性 SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CS)O)O)C(=O)O |
规范 SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
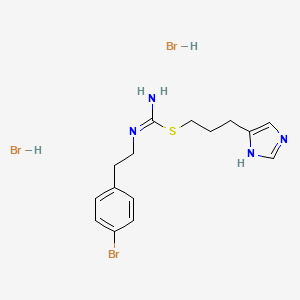
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
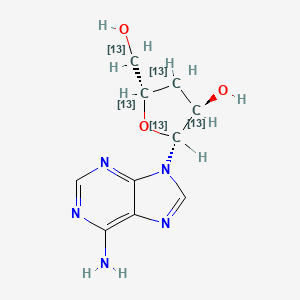
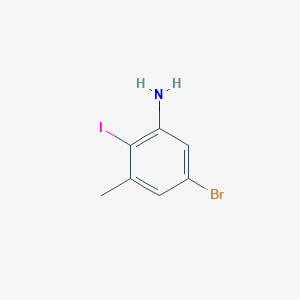
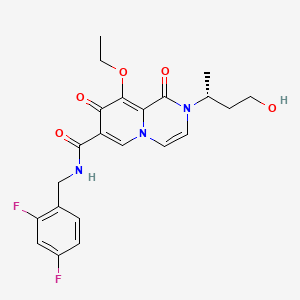
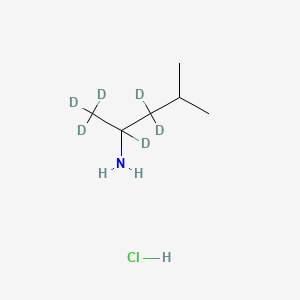

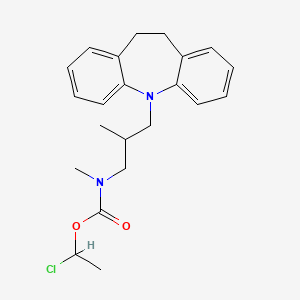
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
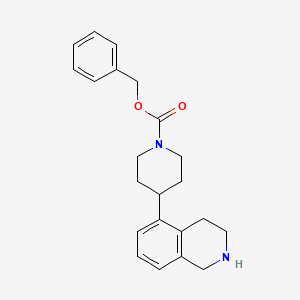
![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)
